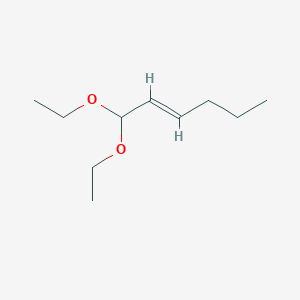

(E)-1,1-Diethoxyhex-2-ene

Descripción

Propiedades

IUPAC Name |

(E)-1,1-diethoxyhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQKYHTZGYIHHD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886871 | |

| Record name | 2-Hexene, 1,1-diethoxy-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid / Fruity aroma | |

| Record name | 1,1-Diethoxy-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Hexenal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

76.00 °C. @ 15.00 mm Hg | |

| Record name | 1,1-Diethoxy-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | (E)-2-Hexenal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.849 | |

| Record name | (E)-2-Hexenal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67746-30-9, 54306-00-2 | |

| Record name | trans-2-Hexenal diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67746-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal diethyl acetal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067746309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexene, 1,1-diethoxy-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexene, 1,1-diethoxy-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,1-diethoxyhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL DIETHYL ACETAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UMD1RAR3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Diethoxy-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of (E)-1,1-Diethoxyhex-2-ene

Introduction

In the landscape of organic synthesis and drug development, the unambiguous determination of a molecule's structure is a foundational requirement. This guide provides an in-depth, multi-faceted analytical workflow for the structural elucidation of (E)-1,1-diethoxyhex-2-ene, an unsaturated acetal. The presence of both an acetal functional group and a disubstituted alkene introduces specific challenges, particularly concerning the confirmation of the E-stereochemistry of the double bond. For researchers in synthetic chemistry and medicinal chemistry, confirming such structural features is paramount, as stereoisomers can exhibit vastly different biological activities and physical properties.

This document moves beyond a simple recitation of techniques. It is designed as a practical guide that explains the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and interpretations presented herein form a self-validating system, ensuring a high degree of confidence in the final structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic analysis, the first step is to determine the molecular formula and the degree of unsaturation. For our target molecule, this compound, the structure is comprised of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, leading to a molecular formula of C₁₀H₂₀O₂.

The degree of unsaturation, or Double Bond Equivalent (DBE), provides immediate insight into the presence of rings or multiple bonds. It is calculated using the formula:

DBE = C + 1 - (H/2) - (X/2) + (N/2)

Where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.

For C₁₀H₂₀O₂, the DBE is: DBE = 10 + 1 - (20/2) = 1

A DBE of 1 indicates the presence of either one double bond or one ring. This initial calculation is a critical cross-check for the subsequent spectroscopic data, which will confirm the presence of a C=C double bond.[1][2][3]

Part 2: The Integrated Spectroscopic Strategy

A robust structural elucidation relies not on a single technique but on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data allows for the unambiguous assembly of the final structure.

Caption: Integrated workflow for structure elucidation.

Part 3: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] For this compound, we anticipate several characteristic absorption bands.

Key Expected IR Absorptions:

-

=C-H Stretch (sp² C-H): A peak just above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹. This is a clear indication of hydrogens attached to a double bond.

-

C-H Stretch (sp³ C-H): Multiple peaks just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, corresponding to the various methyl and methylene groups.

-

C=C Stretch: An absorption in the 1650-1680 cm⁻¹ region.[5] The intensity of this peak can be weak for symmetrically substituted alkenes, but it should be observable here.

-

C-O Stretch (Acetal): Strong, characteristic bands in the 1050-1150 cm⁻¹ region are indicative of the C-O single bonds of the acetal group.[6]

-

=C-H Out-of-Plane Bend: This is a critically important peak for determining stereochemistry. For a trans (E) disubstituted alkene, a strong absorption is expected in the 960-975 cm⁻¹ range.[7] The presence of this band provides powerful evidence for the E-configuration.

Table 1: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Significance |

| Alkene (=C-H) | Stretch | 3010 - 3100 | Confirms sp² C-H bonds |

| Alkane (C-H) | Stretch | 2850 - 2960 | Confirms sp³ C-H bonds |

| Alkene (C=C) | Stretch | 1650 - 1680 | Confirms double bond |

| Acetal (C-O) | Stretch | 1050 - 1150 (Strong) | Confirms acetal/ether linkage |

| trans-Alkene (=C-H) | Out-of-Plane Bend | 960 - 975 (Strong) | Key indicator of E-stereochemistry |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a single drop of neat this compound liquid directly onto the crystal surface of the ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Part 4: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.[8] Using a technique like Electron Ionization (EI), we can observe the molecular ion and characteristic fragment ions.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺•): The molecular formula C₁₀H₂₀O₂ gives a molecular weight of 172.27 g/mol . A peak at m/z = 172 would correspond to the molecular ion.

-

Key Fragmentations: Acetal and ether linkages are prone to specific cleavage patterns.[9][10]

-

Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation for acetals is the loss of an alkoxy group, leading to a stabilized oxonium ion. This would result in a fragment at m/z = 172 - 45 = 127.

-

Loss of Ethanol (HOCH₂CH₃): Elimination of a neutral ethanol molecule could lead to a fragment at m/z = 172 - 46 = 126.

-

Alpha-Cleavage: The most characteristic fragmentation of an acetal is the cleavage of the C1-C2 bond, generating a very stable, resonance-delocalized cation at m/z = 103 . This is often the base peak in the spectrum.

-

Allylic Cleavage: Cleavage of the C4-C5 bond would result in a fragment at m/z = 172 - 29 (loss of •CH₂CH₃) = 143.

-

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Saturated and Unsaturated Organic Compounds Chemistry Tutorial [ausetute.com.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. IR spectrum: Ethers [quimicaorganica.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to (E)-1,1-Diethoxyhex-2-ene: Synthesis, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,1-Diethoxyhex-2-ene is an α,β-unsaturated acetal, a class of organic compounds with significant utility in modern synthetic chemistry. These molecules serve as versatile building blocks, acting as masked α,β-unsaturated aldehydes and participating in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, spectroscopic signature, and potential applications of this compound. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will leverage data from its close analogue, (E)-1,1-dimethoxyhex-2-ene (CAS No. 18318-83-7)[1], and established principles of organic chemistry to provide a robust technical resource for researchers in drug discovery and chemical development.

Introduction: The Synthetic Versatility of α,β-Unsaturated Acetals

α,β-Unsaturated acetals are a unique class of bifunctional molecules that combine the reactivity of an alkene with the stability of an acetal protecting group. The acetal moiety serves as a stable precursor to the highly reactive aldehyde functional group, allowing for selective transformations at the carbon-carbon double bond without interference from the carbonyl group. This "masked aldehyde" characteristic makes them valuable intermediates in multi-step syntheses of complex natural products and active pharmaceutical ingredients.[2]

The conjugated π-system in these molecules also allows for unique reactivity, including participation in pericyclic reactions and serving as precursors to various dienophilic systems.[2] This guide will delve into the specific chemistry of this compound, providing a theoretical and practical framework for its use in synthetic organic chemistry.

Molecular Structure and Physicochemical Properties

The structure of this compound features a six-carbon chain with a trans-configured double bond between carbons 2 and 3, and a diethyl acetal at the C1 position.

Table 1: Predicted Physicochemical Properties of this compound and Known Properties of (E)-1,1-Dimethoxyhex-2-ene

| Property | This compound (Predicted) | (E)-1,1-Dimethoxyhex-2-ene (Experimental/Computed) |

| CAS Number | Not Assigned | 18318-83-7[1] |

| Molecular Formula | C10H20O2 | C8H16O2[1] |

| Molecular Weight | 172.26 g/mol | 144.21 g/mol [1] |

| Boiling Point | ~180-190 °C | Not Available |

| Density | ~0.85 g/cm³ | Not Available |

| Refractive Index | ~1.43 | Not Available |

| Solubility | Soluble in most organic solvents | Not Available |

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The most direct methods involve the acetalization of the corresponding α,β-unsaturated aldehyde or through olefination reactions.

Acetalization of (E)-Hex-2-enal

The most common and straightforward synthesis of α,β-unsaturated acetals is the acid-catalyzed reaction of the corresponding enal with an orthoformate or an alcohol.[3]

Caption: General scheme for the synthesis of this compound via acetalization.

Experimental Protocol: Acetalization of (E)-Hex-2-enal

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (E)-hex-2-enal (1.0 eq.), triethyl orthoformate (1.5 eq.), and anhydrous ethanol as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01 eq.).

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with the solvent and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench the catalyst with a mild base, such as triethylamine or saturated sodium bicarbonate solution.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound.

Wittig-Type Olefination

The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for the stereoselective synthesis of alkenes.[4][5] this compound can be synthesized by the reaction of a suitable phosphorus ylide with an appropriate aldehyde.

Caption: Wittig reaction pathway for the synthesis of this compound.

This approach offers excellent control over the E/Z stereochemistry of the resulting double bond, depending on the nature of the ylide and the reaction conditions.

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Expected Features |

| ¹H NMR | - Vinylic Protons: Two distinct multiplets in the range of δ 5.5-6.0 ppm with a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond.- Acetal Proton: A triplet or doublet of doublets around δ 4.5-5.0 ppm.- Ethoxy Protons: A quartet around δ 3.5-3.7 ppm and a triplet around δ 1.2 ppm.- Alkyl Protons: Signals corresponding to the propyl group. |

| ¹³C NMR | - Vinylic Carbons: Two signals in the range of δ 125-140 ppm.- Acetal Carbon: A signal around δ 100-105 ppm.- Ethoxy Carbons: Signals around δ 60-65 ppm and δ 15 ppm. |

| IR | - C=C Stretch: A weak to medium band around 1650-1670 cm⁻¹.- C-O Stretch: Strong bands in the region of 1050-1150 cm⁻¹.- =C-H Bend (trans): A characteristic strong band around 960-970 cm⁻¹. |

| MS (EI) | - Molecular Ion (M⁺): A peak at m/z = 172, which may be weak.- Major Fragments: Loss of an ethoxy group (-OEt, m/z = 127), and further fragmentation of the alkyl chain. |

Reactivity and Synthetic Applications

Hydrolysis to (E)-Hex-2-enal

The acetal group is stable under neutral and basic conditions but is readily hydrolyzed in the presence of an acid to regenerate the parent aldehyde.[6][7][8][9][10] This allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence.

Caption: Acid-catalyzed hydrolysis of this compound.

Diels-Alder Reactions

Electron-rich dienes, such as 1,1-dialkoxy-1,3-dienes, are valuable partners in Diels-Alder cycloaddition reactions.[11][12][13] While this compound is not a diene itself, it can be a precursor to one. For instance, elimination of ethanol could potentially generate a reactive diene in situ. Alternatively, related 1,1-dialkoxy-1,3-dienes are known to react with dienophiles to form substituted cyclohexene derivatives, which are precursors to cyclohexenones.[14][15]

Caption: Diels-Alder reaction of a 1,1-dialkoxy-1,3-butadiene analogue.

Potential Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound and related α,β-unsaturated acetals positions them as valuable intermediates in the synthesis of complex molecules, including:

-

Natural Product Synthesis: Many natural products contain six-membered rings and polyunsaturated chains, which can be constructed using methodologies involving α,β-unsaturated systems.

-

Pharmaceutical Scaffolds: The ability to introduce functionality at various positions through reactions at the double bond or after deprotection of the aldehyde makes these compounds versatile starting materials for the synthesis of novel pharmaceutical scaffolds.

-

Fine Chemicals and Fragrances: The hexene backbone is a common motif in various fine chemicals and fragrance components.

Conclusion

This compound represents a synthetically valuable, albeit not extensively documented, α,β-unsaturated acetal. Its chemistry, largely extrapolated from its dimethoxy analogue and the broader class of α,β-unsaturated carbonyl compounds, showcases its potential as a masked aldehyde and a versatile building block in organic synthesis. The synthetic routes and reaction pathways detailed in this guide provide a solid foundation for researchers to produce and utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and complex molecule synthesis. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

-

Gondal, M. A., et al. (2012). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. ARKIVOC, 2012(6), 214-226. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. [Link]

-

PubChem. (n.d.). (E)-4,5-Dimethylhex-2-ene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (E)-2,5-dimethylhex-2-ene-1,6-diol. National Center for Biotechnology Information. [Link]

-

The Journal of Organic Chemistry. (1983). An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry, 48(21), 3831–3833. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

PubChem. (n.d.). 1,1-Dimethoxyhex-2-ene, (2E)-. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

-

Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693. [Link]

-

Bentham Science Publishers. (2003). α,β-Unsaturated Acetals in Synthesis. Current Organic Chemistry, 7(9), 865-885. [Link]

-

Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

-

ResearchGate. (2023). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted cyclohex-2-enones. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. [Link]

-

Hulet, R. (2020, April 10). 16.8 Hydrolysis of an Acetal [Video]. YouTube. [Link]

-

Química Organica.org. (n.d.). Synthesis of alpha, beta-unsaturated carbonyls. [Link]

-

Chemsrc. (n.d.). 2,4-dimethylhex-2-ene | CAS#:14255-23-3. [Link]

-

Sourav Sir's Classes. (2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Tandem chlorination - oxidation - wittig reactions: An efficient approach to (Z)-α-chloro-α,β-unsaturated esters. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

-

Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

-

LookChem. (n.d.). 2,3-Dimethylhex-1-ene. [Link]

-

LookChem. (n.d.). 2,4-dimethylhex-2-ene. [Link]

Sources

- 1. 1,1-Dimethoxyhex-2-ene, (2E)- | C8H16O2 | CID 6436486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones [organic-chemistry.org]

- 14. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,1-Diethoxyhex-2-ene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Chemical Identity

1,1-diethoxyhex-2-ene belongs to the class of acetals, which are geminal-diether derivatives of aldehydes or ketones. The presence of a carbon-carbon double bond in the hexenyl chain introduces reactivity and stereoisomeric possibilities (E/Z isomers) that are of interest in synthetic chemistry. Its structure suggests utility as a protecting group or as a precursor in reactions such as Claisen rearrangements or cycloadditions.

Molecular Structure:

IUPAC Name: 1,1-diethoxyhex-2-ene Molecular Formula: C₁₀H₂₀O₂ Molecular Weight: 172.26 g/mol

Given the scarcity of direct experimental data, this guide will leverage data from structurally similar compounds to provide estimations for key physical properties. The primary focus, however, will be on the experimental workflows required to determine these properties definitively.

Estimated Physical Properties

The following table summarizes the estimated physical properties of 1,1-diethoxyhex-2-ene. These values are derived from trends observed in similar unsaturated ethers and acetals and should be considered as preliminary estimates pending experimental verification.

| Physical Property | Estimated Value | Rationale and Comparative Compounds |

| Boiling Point | 180 - 200 °C (at 760 mmHg) | Similar C10 ethers and acetals exhibit boiling points in this range. The double bond may slightly lower the boiling point compared to its saturated analog, 1,1-diethoxyhexane. |

| Density | 0.86 - 0.89 g/cm³ at 20 °C | Aliphatic ethers and acetals typically have densities less than water. For comparison, 1,2-dimethoxyethane has a density of 0.867 g/cm³. |

| Refractive Index | 1.42 - 1.44 (at 20 °C) | The refractive index is expected to be in the range of other unsaturated aliphatic ethers. |

| Solubility | Soluble in most organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | The hydrophobic hexenyl chain and the overall nonpolar character suggest limited water solubility, a common feature of ethers. |

| Appearance | Colorless liquid | Most simple ethers and acetals are colorless liquids at room temperature. |

Core Analytical Workflow for Characterization

For a novel or sparsely characterized compound like 1,1-diethoxyhex-2-ene, a multi-technique approach is essential for unambiguous identification and purity assessment. The following workflow represents a robust, self-validating system for characterization.

Caption: Workflow for the synthesis, purification, and characterization of 1,1-diethoxyhex-2-ene.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a synthesized sample of 1,1-diethoxyhex-2-ene and confirm its molecular weight.

Rationale: GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data for each component, allowing for molecular weight determination and structural elucidation through fragmentation patterns.

Instrumentation and Consumables:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium, 99.999% purity

-

Sample: Synthesized 1,1-diethoxyhex-2-ene, diluted 1:1000 in HPLC-grade hexane

-

Vials: 2 mL amber glass vials with PTFE-lined septa

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately prepare a 1000 ppm (0.1%) solution of the 1,1-diethoxyhex-2-ene sample in hexane.

-

Transfer the solution to a GC vial and cap securely.

-

-

Instrument Setup (GC):

-

Inlet: Split mode (50:1 split ratio), temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas Flow: Constant flow mode at 1.0 mL/min.

-

-

Instrument Setup (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample.

-

Start the data acquisition.

-

-

Data Analysis:

-

Total Ion Chromatogram (TIC): Examine the TIC for peaks. A pure sample should ideally show a single major peak. Calculate the purity by peak area percentage.

-

Mass Spectrum:

-

Obtain the mass spectrum of the main peak.

-

Identify the molecular ion peak ([M]⁺). For 1,1-diethoxyhex-2-ene, this should be at m/z 172.

-

Analyze the fragmentation pattern. Expect to see characteristic losses of ethoxy groups (-45 Da), ethyl groups (-29 Da), and fragments corresponding to the hexenyl chain.

-

-

Spectroscopic Data Interpretation

While experimental spectra for 1,1-diethoxyhex-2-ene are not available in public databases, the following are expected key features based on its structure:

-

¹H NMR:

-

Signals in the olefinic region (δ 5.0-6.0 ppm) corresponding to the -CH=CH- protons.

-

A triplet around δ 4.5-5.0 ppm for the acetal proton (-CH(OEt)₂).

-

A quartet around δ 3.5 ppm for the -OCH₂- protons of the ethoxy groups.

-

A triplet around δ 1.2 ppm for the -CH₃ protons of the ethoxy groups.

-

Signals in the aliphatic region (δ 0.9-2.2 ppm) for the hexenyl chain protons.

-

-

¹³C NMR:

-

Signals in the olefinic region (δ 120-140 ppm).

-

A signal for the acetal carbon (δ 95-105 ppm).

-

A signal for the -OCH₂- carbons (δ 60-70 ppm).

-

Signals for the aliphatic carbons.

-

-

FTIR:

-

C-O stretching vibrations (strong) in the 1050-1150 cm⁻¹ region, characteristic of ethers.

-

C=C stretching vibration (medium) around 1650-1670 cm⁻¹.

-

=C-H stretching vibration (medium) just above 3000 cm⁻¹.

-

C-H stretching vibrations (strong) just below 3000 cm⁻¹.

-

Synthesis and Safety Considerations

Synthesis: 1,1-diethoxyhex-2-ene can be synthesized via several routes. A common approach would be the acid-catalyzed reaction of hex-2-enal with an excess of ethanol or triethyl orthoformate. The reaction proceeds via the formation of a hemiacetal intermediate, followed by dehydration and addition of a second ethoxy group. Purification is typically achieved by distillation under reduced pressure.

Safety and Handling: While a specific Safety Data Sheet (SDS) for 1,1-diethoxyhex-2-ene is not available, general precautions for unsaturated ethers should be taken:

-

Flammability: The compound is expected to be a flammable liquid.[2][3] Keep away from heat, sparks, and open flames.[4] Use in a well-ventilated area or a fume hood.

-

Peroxide Formation: Ethers, especially those with allylic protons, are prone to forming explosive peroxides upon exposure to air and light.[5] Store in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and away from light. It is advisable to test for the presence of peroxides before heating or distillation.

-

Toxicity: The toxicological properties have not been determined. Assume the compound is harmful and avoid contact with skin and eyes, and inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 1,1-diethoxyhex-2-ene, acknowledging the current limitations in available experimental data. The emphasis on a robust analytical workflow, complete with a detailed GC-MS protocol, empowers researchers to confidently characterize this and other novel molecules. By integrating estimated properties with practical, field-proven methodologies, this document serves as a valuable resource for professionals in chemical research and drug development, fostering a culture of scientific rigor and self-validating experimentation.

References

-

LookChem. (n.d.). 2,3-Dimethylhex-1-ene. Retrieved from [Link]

-

ChemBK. (2023). 2,5-Dimethylhex-2-ene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131986, (4S)-2,4-dimethylhex-2-ene. Retrieved from [Link]

- Google Patents. (n.d.). CN106883111A - A kind of preparation method of the ketone of 2 cyclohexene 1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19966, Hex-2-ene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363991, (Z)-3,5-Dimethylhex-2-ene. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15685511, (E)-2,5-dimethylhex-2-ene-1,6-diol. Retrieved from [Link]

- Google Patents. (n.d.). US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Hexene. Retrieved from [Link]

-

Airgas. (2017). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352514, (Z)-4,5-Dimethylhex-2-ene. Retrieved from [Link]

-

Durham Tech. (2009). 1,2-Dimethoxyethane cas110-71-4 SDS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14039, 4,4-Dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

Sources

Chemical stability of (E)-1,1-Diethoxyhex-2-ene

An In-Depth Technical Guide to the Chemical Stability of (E)-1,1-Diethoxyhex-2-ene

Introduction

This compound is a multifunctional organic compound featuring both an acetal group and an allylic double bond. This unique combination of functional groups dictates its reactivity and stability profile, making it a molecule of interest for synthetic chemists and drug development professionals. As a reactive intermediate or a building block in complex syntheses, understanding its stability under various chemical and physical conditions is paramount to ensuring process control, product purity, and optimal storage conditions.

This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will delve into its principal degradation pathways, drawing from established principles of acetal and alkene chemistry. Furthermore, this document outlines robust, field-proven methodologies for conducting forced degradation studies and developing a stability-indicating analytical method, providing researchers with the practical tools necessary to rigorously assess this molecule's chemical behavior.

Molecular Structure and Intrinsic Reactivity

The chemical stability of this compound is primarily influenced by two key structural features: the acetal functional group and the C2-C3 carbon-carbon double bond in an allylic position.

-

The Acetal Group: Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones.[1] However, they are highly susceptible to hydrolysis under acidic conditions, which is the most significant and anticipated degradation pathway for this molecule.[2][3] The reaction is an equilibrium process that can be driven to completion by the presence of excess water.[4][5]

-

The Allylic System: The presence of a double bond at the C2-C3 position renders the adjacent C-H bonds (at C1 and C4) allylic and thus more reactive. The allylic system can be susceptible to oxidation and radical-mediated reactions.[6] Allylic ethers and related structures can also undergo isomerization or rearrangement under specific catalytic conditions.[7]

Principal Degradation Pathways

Based on its structure, this compound is susceptible to several modes of degradation, which can be systematically investigated through forced degradation studies.[8][9]

Acid-Catalyzed Hydrolysis

This is the most probable degradation pathway. In the presence of an acid catalyst and water, the acetal will hydrolyze to form (E)-hex-2-enal and two equivalents of ethanol.[1]

The mechanism is a well-established, multi-step process:

-

Protonation of one of the ethoxy oxygen atoms, converting it into a good leaving group (ethanol).[10]

-

Loss of ethanol to form a resonance-stabilized oxonium ion. The stability of this intermediate is the rate-determining step of the reaction.[2][3]

-

Nucleophilic attack by water on the electrophilic carbon of the oxonium ion.[10]

-

Deprotonation to yield a hemiacetal intermediate.[5]

-

The process repeats: protonation of the second ethoxy group, loss of a second ethanol molecule, and subsequent deprotonation to yield the final aldehyde product, (E)-hex-2-enal.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis.

Oxidative Degradation

The allylic double bond is a potential site for oxidative cleavage or epoxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this vulnerability.[11] Oxidation could potentially lead to the formation of epoxides, diols, or even cleavage of the C=C bond to yield smaller carbonyl compounds.

Thermal and Photolytic Degradation

-

Thermal Stress: While acetals are generally thermally stable, the presence of the unsaturated system could lower the decomposition temperature.[12] High temperatures might also promote radical-based homolysis pathways.[13]

-

Photostability: Compounds with conjugated π-systems can be susceptible to degradation upon exposure to light, particularly UV radiation.[14] Photolytic stress can induce isomerization (E to Z), cyclization, or radical-initiated reactions.[15]

A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradants, understanding degradation pathways, and developing stability-indicating analytical methods.[11][16] A systematic approach should be employed, targeting 5-20% degradation to ensure that the resulting products are relevant and not artifacts of overly harsh conditions.[17]

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC vials

-

pH meter, calibrated oven, photostability chamber

Protocol 1: Preparation of Stock and Control Samples

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 (v/v) mixture of ACN and water. Causality: The use of an organic co-solvent is necessary due to the likely poor aqueous solubility of the parent compound.[8]

-

Prepare the control sample by diluting the stock solution with the 50:50 ACN/water diluent to a final concentration of ~0.1 mg/mL. Store at 4°C protected from light.

Protocol 2: Acid and Base Hydrolysis

-

Acid: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl in a sealed vial.

-

Base: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

-

Place both vials in an oven at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize each aliquot (acid sample with NaOH, base sample with HCl) to quench the reaction.

-

Analyze by HPLC. Causality: Neutralization is critical to prevent further degradation after sampling and before analysis.

Protocol 3: Oxidative Degradation

-

Mix 1 mL of stock solution with 9 mL of 3% H₂O₂ in a sealed vial.

-

Keep the vial at room temperature, protected from light.

-

Withdraw and analyze aliquots at the same time points as the hydrolysis study.

Protocol 4: Thermal and Photolytic Degradation

-

Thermal: Prepare a sample in solution as per the control sample protocol. Prepare a separate sample of the solid compound in a clear glass vial. Place both in an oven at 80°C and sample at time points.

-

Photolytic: Expose both a solution and solid sample to light conditions as specified in ICH guideline Q1B. Ensure a dark control is run in parallel.[9]

Expected Outcomes Summary

| Stress Condition | Expected Stability | Primary Degradant(s) | Rationale |

| Acidic (0.1 M HCl) | Highly Labile | (E)-Hex-2-enal, Ethanol | Acetal functional group is acid-sensitive and readily hydrolyzes.[1][2] |

| Basic (0.1 M NaOH) | Stable | No significant degradation | Acetals are robust under basic conditions.[1][3] |

| Oxidative (3% H₂O₂) | Potentially Labile | Epoxides, Diols, Aldehydes | The allylic double bond is susceptible to oxidation.[16] |

| Thermal (80°C) | Moderately Stable | Isomers, decomposition products | Potential for isomerization or radical-mediated decomposition.[13] |

| Photolytic (ICH Q1B) | Potentially Labile | Z-isomer, cyclized products | Conjugated systems can absorb UV light, leading to photochemical reactions.[14] |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active substance in the presence of its degradation products.[18] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[19]

Method Development Strategy

Caption: A logical workflow for developing a robust SIM.

Step-by-Step HPLC Method Development Protocol:

-

Initial Column and Mobile Phase Selection:

-

Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). The hydrophobicity of the molecule suggests good retention on reversed-phase media.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier ensures sharp peak shapes for potential acidic or basic degradants and is mass spectrometry compatible.

-

Mobile Phase B: Acetonitrile (ACN). Causality: ACN typically provides lower backpressure and better UV transparency than methanol.

-

Detector: Photodiode Array (PDA) detector set to monitor a range (e.g., 200-400 nm) to identify the optimal wavelength for all components.

-

-

Analysis of Stressed Samples:

-

Inject the control sample and all samples from the forced degradation study. The acid-hydrolyzed sample is particularly crucial as it will contain the primary expected degradant, (E)-hex-2-enal.

-

Evaluate the chromatograms for resolution between the parent peak and all degradant peaks. Use peak purity analysis tools available in the chromatography data system to check for co-eluting peaks.

-

-

Method Optimization:

-

Gradient Adjustment: If resolution is poor, adjust the gradient slope. A shallower gradient will increase run time but improve the separation of closely eluting peaks.

-

pH and Organic Modifier: If co-elution persists, consider changing the mobile phase pH (if compatible with the column) or switching the organic modifier from ACN to methanol, as this alters selectivity.

-

Temperature: Adjusting the column temperature can also impact selectivity and improve peak shape.

-

Hypothetical Starting HPLC Method

| Parameter | Recommended Setting | Justification |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Good general-purpose column for moderate hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common strong solvent with good UV properties. |

| Gradient | 5% B to 95% B over 20 min | A broad scouting gradient to elute all potential components. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | UV at 210 nm & 254 nm | 210 nm for general detection, 254 nm if aromatic impurities arise. |

| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak shape. |

Handling and Storage Recommendations

Given its potential instability, particularly towards acid, proper handling and storage are crucial.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). Protect from light.[20]

-

Handling: Use in a well-ventilated area. Avoid contact with acidic materials, strong oxidizing agents, and sources of ignition.[20] Ensure all glassware and solvents used are free from acidic residues.

Conclusion

The chemical stability of this compound is governed by the interplay of its acid-labile acetal functionality and its reactive allylic double bond. The primary degradation pathway is unequivocally acid-catalyzed hydrolysis to (E)-hex-2-enal. However, a comprehensive stability assessment must also consider oxidative, thermal, and photolytic degradation routes. By implementing a systematic forced degradation study as outlined in this guide, researchers can effectively identify potential degradants and elucidate stability-indicating analytical methods. The provided protocols and scientific rationale serve as a robust framework for scientists and drug development professionals to confidently characterize and control the stability of this versatile chemical entity.

References

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

-

Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK![Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

-

Journal of Liquid Chromatography & Related Technologies. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Benzylation of Allylic C–H Bonds. [Link]

-

ResearchGate. (n.d.). The preparation of unsaturated hydrocarbons by the thermal decomposition of acetates. [Link]

-

ACS Omega. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

Arkivoc. (n.d.). Synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]

-

The Journal of Organic Chemistry. (n.d.). The regio- and stereoselectivities of the reaction of allyl acetates and silyl ketene acetals catalyzed by palladium(0) complexes. [Link]

-

National Institutes of Health. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

-

SciSpace. (n.d.). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. [Link]

-

Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. [Link]

-

ResearchGate. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

UNL Digital Commons. (n.d.). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). [Link]

-

National Institutes of Health. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted cyclohex-2-enones. [Link]

-

ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

-

ResearchGate. (n.d.). Pharmaceutical Analysis | Stability Testing. [Link]

-

YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation. [Link]

-

ResearchGate. (n.d.). Stabilization of 5-HMF in highly alkaline electrolytes through acetalization. [Link]

-

VRG. (2022). What are Forced Degradation Studies?[Link]

-

Chemistry LibreTexts. (2024). Stability of the Allyl Radical - Resonance Revisited. [Link]

-

National Institutes of Health. (n.d.). Diallyl ether. [Link]

-

Wikipedia. (n.d.). Photoredox catalysis. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allyl Ethers [organic-chemistry.org]

- 8. biomedres.us [biomedres.us]

- 9. acdlabs.com [acdlabs.com]

- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photoredox catalysis - Wikipedia [en.wikipedia.org]

- 16. pharmatutor.org [pharmatutor.org]

- 17. sgs.com [sgs.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. sepscience.com [sepscience.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (E)-1,1-Diethoxyhex-2-ene

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of (E)-1,1-diethoxyhex-2-ene from trans-2-hexenal. The core of this transformation is the acid-catalyzed protection of an α,β-unsaturated aldehyde as a diethyl acetal. Acetals serve as crucial protecting groups in organic synthesis, rendering the carbonyl group inert to nucleophiles and bases.[1] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and provides methods for the characterization of the final product. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.

Introduction and Rationale

trans-2-Hexenal is a naturally occurring α,β-unsaturated aldehyde found in numerous fruits and vegetables, contributing to the characteristic "green" aroma.[2][3] In multi-step organic synthesis, the aldehyde functional group is highly reactive towards a variety of reagents, including nucleophiles like Grignard reagents and hydrides. To perform chemical modifications on other parts of a molecule containing such a group, it is often necessary to temporarily "protect" the aldehyde.

The formation of an acetal is a classic and robust method for protecting aldehydes and ketones.[4] This reaction is acid-catalyzed and reversible, involving the reaction of the carbonyl compound with two equivalents of an alcohol.[5] By converting the aldehyde of trans-2-hexenal to its diethyl acetal, this compound, we create a derivative that is stable under neutral or basic conditions, allowing for subsequent reactions elsewhere in the molecule. The protecting group can be readily removed by treatment with aqueous acid to regenerate the original aldehyde.[6]

This protocol employs ethanol as the alcohol and a catalytic amount of a strong acid to efficiently synthesize the target acetal while preserving the (E)-configuration of the carbon-carbon double bond.

Reaction Scheme:

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of an acetal from an aldehyde is a reversible, multi-step process that requires an acid catalyst.[7] The catalyst's role is to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by a weak nucleophile like ethanol.[5][6]

The mechanism proceeds through the following key stages:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, creating a resonance-stabilized cation.

-

First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups, forming a good leaving group (water).

-

Formation of Hemiacetal: This intermediate is known as a hemiacetal.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, generating a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the oxonium ion.

-

Deprotonation: The final step is the deprotonation of the resulting intermediate, regenerating the acid catalyst and yielding the stable acetal product.

Because the reaction is in equilibrium, it is crucial to remove the water byproduct to drive the reaction to completion, in accordance with Le Châtelier's principle.[7] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Caption: Key stages in the acid-catalyzed formation of an acetal.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| trans-2-Hexenal | C₆H₁₀O | 98.14 | 5.0 g (5.95 mL) | 50.9 | Purity: ≥98%; Density: 0.84 g/mL; BP: 146-149 °C |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | ~850 | Anhydrous, 200 proof; Density: 0.789 g/mL |

| Triethyl Orthoformate | HC(OC₂H₅)₃ | 148.20 | 8.3 mL | 56.0 | Dehydrating agent; Density: 0.891 g/mL |

| p-Toluenesulfonic Acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 97 mg | 0.51 | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Aqueous solution for neutralization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography |

| Hexane/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

trans-2-Hexenal: Flammable liquid and vapor. Toxic in contact with skin and harmful if swallowed. Causes serious eye irritation and may cause an allergic skin reaction.[8] Avoid inhalation and contact with skin and eyes.

-

Diethyl Ether: Extremely flammable. Keep away from ignition sources.

-

p-Toluenesulfonic Acid: Corrosive. Causes skin and eye damage. Handle with care.

-

Ethanol: Flammable liquid.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-2-hexenal (5.0 g, 50.9 mmol).

-

Addition of Reagents: Add absolute ethanol (50 mL) to the flask, followed by triethyl orthoformate (8.3 mL, 56.0 mmol).

-

Scientist's Note: Ethanol is used in large excess to act as both the reagent and the solvent, pushing the reaction equilibrium towards the product. Triethyl orthoformate is a highly effective dehydrating agent that reacts with the water byproduct to form ethanol and ethyl formate, further driving the reaction to completion.[9]

-

-

Initiation of Reaction: Begin stirring the mixture and add the catalyst, p-toluenesulfonic acid (97 mg, 0.51 mmol).

-

Reaction Monitoring: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

TLC System: 9:1 Hexane:Ethyl Acetate. The product acetal will have a higher Rf value than the starting aldehyde.

-

-

Workup - Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

-

Scientist's Note: This step is critical to neutralize the PTSA catalyst. An acidic environment can cause the acetal to hydrolyze back to the aldehyde during the workup and purification stages.[6]

-

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers in the separatory funnel.

-

Washing: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

Purification

The crude product is a pale yellow oil. Purification is achieved via flash column chromatography on silica gel.

-

Column Packing: Pack a column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Loading: Load the crude oil onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 2% ethyl acetate). The product is non-polar and will elute early.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid. A typical yield for this reaction is in the range of 80-90%.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

Appearance: Colorless to pale yellow oil.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the purity and molecular weight of the product. The mass spectrum is expected to show characteristic fragmentation patterns.[10]

-

Expected Molecular Ion (M+): m/z = 172.27

-

-

¹H NMR Spectroscopy: Proton NMR provides definitive structural confirmation. The spectrum should show characteristic signals for the vinylic, acetal, and alkyl protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.75 - 5.60 | dt | 1H | -CH=CH -CH(OEt)₂ | Vinylic proton, coupled to the adjacent vinylic proton and the allylic CH₂ group. |

| ~5.55 - 5.45 | dd | 1H | -CH =CH-CH(OEt)₂ | Vinylic proton, coupled to the adjacent vinylic proton and the acetal proton. |

| ~4.80 | d | 1H | -CH=CH-CH (OEt)₂ | Acetal proton, coupled to the adjacent vinylic proton. |

| ~3.65 - 3.45 | m | 4H | -O-CH₂ -CH₃ | Diastereotopic methylene protons of the two ethoxy groups. |

| ~2.05 | q | 2H | -CH₂ -CH=CH- | Allylic methylene protons. |

| ~1.45 | sextet | 2H | -CH₂ -CH₃ | Methylene protons of the n-propyl group. |

| ~1.20 | t | 6H | -O-CH₂-CH₃ | Methyl protons of the two ethoxy groups. |

| ~0.90 | t | 3H | -CH₂-CH₃ | Terminal methyl protons of the n-propyl group. |

References

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

- Google Patents. (2018). CN108752177B - Method for synthesizing trans-2-hexenal.

-

Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

PubChem. (n.d.). trans-2-Hexenal. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]

-

ResearchGate. (2025, August 6). α,β‐Unsaturated acetals: Synthesis and mechanism of formation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: trans-Hexen-2-al. Retrieved from [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hexenal diethyl acetal, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

van Schie, M. M. C. H., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 14, 633–639. Retrieved from [Link]

-

ChemistryViews. (2018, April 8). Biocatalytic Synthesis of trans-2-Hexenal. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2024). Safety Data Sheet: NATURAL TRANS-2-HEXENAL. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: trans-Hexen-2-al. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hexenal diethyl acetal, (2E)-. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

van Schie, M. M. C. H., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 14, 633-639. Retrieved from [Link]

-

ChemistryViews. (2018). Biocatalytic Synthesis of trans-2-Hexenal. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2024). Safety Data Sheet NATURAL TRANS-2-HEXENAL. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet trans-Hexen-2-al. Retrieved from [Link]

-

ChemistryViews.org. (2018). Biocatalytic Synthesis of trans-2-Hexenal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2024). Safety Data Sheet: NATURAL TRANS-2-HEXENAL. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. trans-2-Hexenal | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistryviews.org [chemistryviews.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. carlroth.com [carlroth.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. 2-Hexenal diethyl acetal, (2E)- | C10H20O2 | CID 5365137 - PubChem [pubchem.ncbi.nlm.nih.gov]

(E)-1,1-Diethoxyhex-2-ene: A Versatile C6 Building Block for the Stereoselective Synthesis of Natural Products

Abstract

(E)-1,1-Diethoxyhex-2-ene is an electron-rich conjugated diene that has emerged as a valuable and versatile building block in the stereoselective synthesis of complex natural products. Its unique structural features, comprising a diethyl acetal at the C1 position and an E-configured double bond, render it a highly reactive and predictable component in a variety of cycloaddition reactions. This application note provides a comprehensive overview of the utility of this compound in natural product synthesis, with a particular focus on its application in the construction of substituted pyrrolidine and piperidine scaffolds, which are core structures in numerous alkaloids and other biologically active molecules. Detailed protocols for the preparation of the diene and its application in a key hetero-Diels-Alder reaction are presented, alongside a discussion of the mechanistic underpinnings that govern the stereochemical outcome of these transformations. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of organic synthesis.

Introduction: The Strategic Advantage of this compound in Synthesis

The quest for efficient and stereoselective methods to construct complex molecular architectures lies at the heart of natural product synthesis. Functionalized dienes, in particular, have proven to be powerful tools for the rapid assembly of cyclic systems through cycloaddition reactions. This compound, a C6-building block, offers several strategic advantages:

-

Electron-Rich Character: The two ethoxy groups at the C1 position significantly increase the electron density of the diene system, enhancing its reactivity as a nucleophile in Diels-Alder and hetero-Diels-Alder reactions. This heightened reactivity allows for cycloadditions to occur under mild conditions and with a broader range of dienophiles.

-

Masked Aldehyde Functionality: The diethyl acetal serves as a stable protecting group for an aldehyde. This latent functionality can be unmasked under acidic conditions at a later stage in the synthetic sequence, providing a handle for further molecular elaboration.

-

Stereochemical Control: The E-configuration of the C2-C3 double bond, in conjunction with the steric bulk of the acetal, provides a strong bias for stereochemical control in cycloaddition reactions, leading to the formation of specific diastereomers.

This combination of features makes this compound an attractive starting material for the synthesis of a diverse array of natural products, particularly those containing substituted heterocyclic rings.

Application in Hetero-Diels-Alder Reactions: A Gateway to Pyrrolidine Alkaloids